molecular formula C15H24N6O2 B2498078 N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide CAS No. 1797291-26-9

N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide

Cat. No.: B2498078
CAS No.: 1797291-26-9
M. Wt: 320.397
InChI Key: JKAFORGFEDLVCS-UHFFFAOYSA-N
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Description

N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, which includes a piperazine ring and a pyrimidine moiety, makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring. The final step involves the formation of the butanamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles, such as:

Uniqueness

What sets N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[2-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-3-4-13(22)16-11-14(23)19-12-9-17-15(18-10-12)21-7-5-20(2)6-8-21/h9-10H,3-8,11H2,1-2H3,(H,16,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAFORGFEDLVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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